Dolichosterone

Description

Properties

CAS No. |

85797-15-5 |

|---|---|

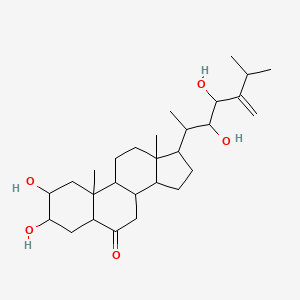

Molecular Formula |

C28H46O5 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

17-(3,4-dihydroxy-6-methyl-5-methylideneheptan-2-yl)-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one |

InChI |

InChI=1S/C28H46O5/c1-14(2)15(3)25(32)26(33)16(4)18-7-8-19-17-11-22(29)21-12-23(30)24(31)13-28(21,6)20(17)9-10-27(18,19)5/h14,16-21,23-26,30-33H,3,7-13H2,1-2,4-6H3 |

InChI Key |

CYPKCRFYMBXYBU-UHFFFAOYSA-N |

SMILES |

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

Canonical SMILES |

CC(C)C(=C)C(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O |

melting_point |

233-237°C |

physical_description |

Solid |

Synonyms |

dolichosterone |

Origin of Product |

United States |

Occurrence and Natural Distribution of Dolichosterone

Isolation from Plant Species

Dolichosterone has been successfully isolated and identified from a variety of plant sources.

Specific Plant Families and Genera as Sources

Research has identified several specific plant families and genera from which Dolichosterone has been isolated or detected. Notably, it has been reported in Equisetum arvense, a species belonging to the pteridophytes oup.comnih.gov. Among angiosperms, Dolichosterone has been found in dicotyledonous plants such as Phaseolus vulgaris (common bean) oup.comnih.gov and Dolichos lablab (hyacinth bean) researchgate.netmdpi.com. The name "Dolichosterone" itself is derived from Dolichos lablab tripod.com. Monocotyledonous sources include Oryza sativa (rice), where Dolichosterone has been detected in seedlings umk.pl. Arabidopsis thaliana is another dicotyledonous plant species reported to contain Dolichosterone oup.com.

A summary of plant sources where Dolichosterone has been reported is presented in the table below:

| Plant Type | Family | Genus/Species |

| Pteridophyte | Equisetaceae | Equisetum arvense |

| Dicotyledon | Fabaceae | Phaseolus vulgaris |

| Dicotyledon | Fabaceae | Dolichos lablab |

| Dicotyledon | Brassicaceae | Arabidopsis thaliana |

| Monocotyledon | Poaceae | Oryza sativa |

Tissue-Specific Localization within Plants

Brassinosteroids, as a class, are known to be present in various tissues and organs throughout the plant, including roots, stems, leaves, flowers, anthers, pollen, seeds, and grain frontiersin.org. While detailed, specific studies focusing solely on the tissue-specific localization of Dolichosterone are less extensively documented in the provided information compared to general brassinosteroid distribution, its presence has been noted in rice seedlings umk.pl and Dolichos lablab seeds researchgate.net. Generally, the concentration of brassinosteroids is observed to be higher in young and actively growing plant tissues compared to older, more mature tissues tripod.com. Research methodologies are being developed to study plant hormones at a spatio-temporal resolution, including within specific tissues and subcellular compartments dntb.gov.ua.

Endogenous Levels Across Plant Developmental Stages

The endogenous levels of brassinosteroids, including Dolichosterone, can vary throughout the different developmental stages of a plant tripod.comsaferbrand.comeos.commasaf.gov.it. A general trend observed for brassinosteroids is their higher content in young and growing tissues tripod.com. Research on a rice mutant (brd2) with a defect in a brassinosteroid biosynthesis gene (Dim/dwf1) provides insight into Dolichosterone levels during development. In this mutant, Dolichosterone accumulates to detectable levels, whereas it is not detected in the wild type frontiersin.orgnih.gov. This accumulation in the mutant is particularly relevant in the early vegetative stage, where the dwarf phenotype is less severe, suggesting Dolichosterone contributes to growth in the absence of other brassinosteroids frontiersin.orgnih.gov. This finding indicates that endogenous Dolichosterone levels can be influenced by genetic factors affecting brassinosteroid biosynthesis and can vary depending on the developmental context and genetic background frontiersin.orgnih.gov.

Biosynthesis and Metabolic Pathways of Dolichosterone

Precursor Identification and Elucidation of Biosynthetic Routes

The biosynthesis of brassinosteroids, including dolichosterone, originates from the isoprenoid pathway, with cycloartenol (B190886) serving as a key intermediate for the synthesis of C27, C28, and C29-BRs frontiersin.orgfrontiersin.org. While the main brassinosteroid biosynthetic pathway leading to the highly active brassinolide (B613842) (BL) from campesterol (B1663852) is well-established, research indicates the existence of alternative pathways, one of which involves the production of dolichosterone.

Proposed Alternative Brassinosteroid Biosynthetic Pathways

Evidence suggests that dolichosterone can be produced through alternative BR biosynthetic routes, particularly when the main pathways are perturbed. In rice mutants deficient in the DIMINUTO/DWARF1 (DIM/DWF1) gene, which encodes a C-24 sterol reductase involved in the conversion of 24-methylenecholesterol (B1664013) to campesterol in the main pathway, the 24-methylene BR biosynthesis pathway is activated, leading to the production of dolichosterone nih.govmdpi.com. This accumulation of dolichosterone in such mutants suggests that it can compensate, at least partially, for the reduced levels of common 6-oxo-type BRs, explaining the milder dwarf phenotypes observed nih.govresearchgate.net.

Biochemical studies have also indicated that 22-hydroxymethyleneCR can undergo biochemical changes leading to the synthesis of 6-deoxodolichosterone, which can be further converted into dolichosterone frontiersin.orgfrontiersin.org. This positions dolichosterone as an intermediate or end-product in a pathway branching off from the main BR synthesis.

Role of Sterol Δ7-Reductases in Dolichosterone Synthesis

Sterol Δ7-reductases are enzymes involved in reducing a double bond at the C7-8 position in sterol biosynthesis nih.govnih.govunmc.edu. While their primary role is often discussed in the context of cholesterol biosynthesis in vertebrates (catalyzed by DHCR7) nih.govnih.govunmc.edu, plant sterol biosynthesis also involves similar reductase activities. The precise role of specific Δ7-reductases directly in the formation of dolichosterone within plant alternative pathways requires further detailed enzymatic characterization. However, given that brassinosteroids are plant steroids derived from sterol precursors, alterations in sterol reductase activity could potentially influence the flux of intermediates into alternative branches of the BR pathway, potentially favoring the production of compounds like dolichosterone.

Enzymology of Dolichosterone Biosynthesis

The biosynthesis of dolichosterone, as part of the broader brassinosteroid network, involves a series of enzymatic transformations. While specific enzymes solely dedicated to dolichosterone synthesis may not be as extensively characterized as those in the main brassinolide pathway, several enzyme classes are implicated in the steps leading to its formation.

Key Enzymes and Their Catalytic Mechanisms

Based on the proposed pathways, enzymes involved in the biosynthesis of dolichosterone likely include those catalyzing hydroxylation, oxidation, and reduction reactions characteristic of steroid metabolism. Cytochrome P450 monooxygenases (CYPs) are known to play crucial roles in brassinosteroid biosynthesis, catalyzing hydroxylation and oxidation steps researchgate.netfrontiersin.org. For instance, CYP85A2 and CYP85A3 are multifunctional enzymes involved in the later stages of the main BR pathway researchgate.net. While their direct involvement in dolichosterone synthesis needs specific investigation, other CYPs could be responsible for introducing hydroxyl groups at specific positions on the sterol precursor leading to dolichosterone.

Reductases, such as the C-24 sterol reductase (like the one encoded by DIM/DWF1), are also critical nih.govmdpi.com. Defects in this enzyme lead to the accumulation of dolichosterone, highlighting its role upstream of the point where the alternative pathway diverges or becomes more prominent nih.govresearchgate.net. Other reductases might be involved in reducing double bonds in the sterol backbone or side chain during dolichosterone formation.

Transferases, such as methyltransferases, could also play a role, particularly if methylation steps are involved in the synthesis of dolichosterone precursors or the modification of dolichosterone itself.

Cofactor Requirements for Biosynthetic Enzymes

Enzymes involved in steroid and brassinosteroid biosynthesis, including those potentially leading to dolichosterone, typically require specific cofactors for their catalytic activity. Cytochrome P450 enzymes, which are heme-containing proteins, require NADPH as a source of reducing equivalents for the hydroxylation and oxidation reactions they catalyze frontiersin.orgfrontiersin.org. Reductases often utilize NAD(P)H as a cofactor for the reduction of double bonds or carbonyl groups frontiersin.org. Other cofactors like S-adenosyl-L-methionine (SAM) are required for methylation reactions, such as the C-24 methylation that distinguishes C28 and C29 sterols nih.gov. The specific cofactor requirements for each enzyme in the dolichosterone biosynthetic route would depend on the type of reaction catalyzed.

Data Table: Potential Cofactor Requirements of Enzyme Classes in Dolichosterone Biosynthesis

| Enzyme Class | Potential Cofactor(s) | Role of Cofactor |

| Cytochrome P448s | NADPH, Heme | Electron donation for oxidation/hydroxylation |

| Reductases | NAD(P)H | Electron donation for reduction |

| Methyltransferases | S-adenosyl-L-methionine (SAM) | Methyl group donation |

Interconversion and Catabolism of Dolichosterone and its Derivatives

Brassinosteroids undergo metabolic transformations within plants, including interconversion between different active and inactive forms, and catabolism to regulate their levels and activity. Dolichosterone is known to be a bioactive BR nih.gov. Studies have investigated the metabolism of brassinosteroids in various plant species, including the metabolism of 28-homodolichosterone in Phaseolus vulgaris nih.gov.

The interconversion of dolichosterone with other brassinosteroids or their precursors and derivatives is likely part of the complex metabolic grid of BRs in plants researchgate.net. This can involve hydroxylation, oxidation, reduction, conjugation, or epimerization reactions, catalyzed by various enzymes. For example, some studies suggest potential conversions between dolichosterone and castasterone (B119632) (CS), another active BR frontiersin.orgfrontiersin.org.

Catabolism of dolichosterone would involve reactions that inactivate the molecule, such as hydroxylation at specific positions known to lead to inactivation of other BRs, conjugation with sugars or other molecules to form inactive conjugates, or cleavage of the steroid structure. These processes are crucial for maintaining BR homeostasis and regulating plant growth and development. The specific enzymes and pathways involved in the catabolic breakdown of dolichosterone are areas of ongoing research in brassinosteroid metabolism.

Data Table: Examples of Brassinosteroid Metabolic Processes Potentially Applicable to Dolichosterone

| Metabolic Process | Description | Potential Impact on Dolichosterone |

| Hydroxylation | Addition of hydroxyl groups | Activation or inactivation |

| Oxidation | Introduction of carbonyl groups | Activation or inactivation |

| Reduction | Reduction of double bonds or carbonyl groups | Interconversion or inactivation |

| Conjugation | Attachment of sugars or other molecules | Inactivation |

| Epimerization | Change in stereochemistry at a specific carbon | Alteration of activity |

Genetic Regulation of Dolichosterone Biosynthetic Genes

A prominent enzyme implicated in the metabolic fate of dolichosterone is DWARF1 (DWF1), also known as DIMINUTO. metabolomicsworkbench.org DWF1 functions as a sterol C-24 reductase and plays a critical role in the main BR biosynthetic pathway by converting 24-methylenecholesterol to campesterol. metabolomicsworkbench.org Importantly, DWF1 has also been shown to catalyze the conversion of 28-homodolichosterone, a precursor, into castasterone, with dolichosterone acting as an intermediate in this process. contaminantdb.cametabolomicsworkbench.org

Genetic studies in Arabidopsis thaliana have revealed that the expression of the DWF1 gene is tightly regulated. nih.govmetabolomicsworkbench.org Its expression levels are influenced by both the availability of its substrates and the concentration of active brassinosteroid products. Research indicates that DWF1 expression is up-regulated in the presence of its substrates and biosynthetic precursors, such as dolichosterone (DS) and 28-norcastasterone (B1253329) (28-norCS). nih.govmetabolomicsworkbench.org Conversely, the accumulation of active BR end-products, like castasterone (CS) and brassinolide (BL), leads to the down-regulation of DWF1 expression. nih.govmetabolomicsworkbench.org This negative feedback loop is a fundamental mechanism for maintaining balanced BR levels within the plant.

The feedback inhibition of DWF1 expression by active BRs is mediated through the brassinosteroid signaling pathway. Key components of this pathway, including the receptor kinase BRI1 and transcription factors such as BES1 and BZR1, play a role in modulating the expression of BR biosynthetic genes. nih.govnih.gov Experimental evidence, such as the observed binding of the transcription factor BES1 to specific DNA sequences (E-boxes) in the promoter region of the DWF1 gene, supports the notion that DWF1 expression is directly regulated by BR signaling via BES1. nih.gov

In addition to internal hormonal signals, environmental factors can also impact the genetic regulation of dolichosterone-related pathways. Light, for instance, has been identified as a factor influencing the biosynthesis of 24-ethylidene brassinosteroids, which include 28-homodolichosterone, a precursor to dolichosterone. contaminantdb.ca Studies comparing Arabidopsis grown under light and dark conditions have shown that light promotes the up-regulation of DWF1 expression, resulting in an increased rate of conversion of 28-homodolichosterone to castasterone. contaminantdb.ca This suggests that light can modulate the flow through the alternative pathway involving dolichosterone by influencing the expression of DWF1.

While the precise genetic regulatory networks specifically controlling enzymes uniquely involved in dolichosterone biosynthesis warrant further dedicated research, the current understanding highlights that genes participating in its formation and metabolism, notably DWF1, are integrated into the broader, dynamically regulated system of brassinosteroid homeostasis, responding to both endogenous hormonal cues and external environmental stimuli.

| Gene/Factor | Role in Dolichosterone-Related Pathway | Type of Regulation | Effect on Gene Expression | Key Mediators (if known) |

| DWF1 | Metabolizes 28-homodolichosterone to castasterone via dolichosterone contaminantdb.cametabolomicsworkbench.org | Feedback regulation by BRs nih.govmetabolomicsworkbench.org, Light regulation contaminantdb.ca | Up-regulated by substrates (DS, 28-norCS) nih.govmetabolomicsworkbench.org, Down-regulated by products (CS, BL) nih.govmetabolomicsworkbench.org, Up-regulated by light contaminantdb.ca | BES1 (direct binding to promoter) nih.gov |

| BES1 | Transcription Factor in BR Signaling nih.gov | Mediates feedback inhibition of BR biosynthetic genes nih.gov | Represses expression of target genes (including DWF1) nih.govnih.gov | Direct binding to promoter regions nih.govnih.gov |

| CS, BL | Active Brassinosteroids (End Products) nih.gov | Feedback inhibition signal nih.gov | Down-regulate expression of BR biosynthetic genes (including DWF1) nih.govnih.gov | Mediated by BR signaling pathway (BRI1, BAK1, BES1, BZR1) nih.govnih.gov |

| DS, 28-norCS | Substrates/Precursors for DWF1 nih.govmetabolomicsworkbench.org | Positive regulation signal nih.govmetabolomicsworkbench.org | Up-regulate expression of DWF1 nih.govmetabolomicsworkbench.org | |

| Light | Environmental Cue contaminantdb.ca | Regulatory factor contaminantdb.ca | Up-regulates DWF1 expression (in context of 24-ethylidene BRs) contaminantdb.ca |

Molecular and Cellular Mechanisms of Dolichosterone Action in Plants

Dolichosterone Perception and Signal Transduction Cascades

Like other BRs, Dolichosterone is perceived by plant cells, triggering a series of intracellular events that ultimately lead to altered cellular behavior and developmental outcomes. The perception and initial signaling events share similarities with the well-characterized BR signaling pathway.

Brassinosteroids, including Dolichosterone, are typically perceived at the plasma membrane by receptor kinases. The primary and best-characterized BR receptor is BRASSINOSTEROID INSENSITIVE1 (BRI1), a leucine-rich repeat receptor-like kinase (LRR-RLK) mdpi.com. While direct experimental evidence detailing Dolichosterone's binding affinity and activation mechanism with BRI1 or other potential receptors is less extensive compared to major BRs like brassinolide (B613842), studies on BR-deficient mutants accumulating Dolichosterone suggest it can interact with components of the BR perception machinery to elicit biological responses researchgate.netnih.gov. Molecular docking studies, although sometimes focusing on non-plant receptors like the Vitamin D Receptor (VDR), demonstrate the potential for Dolichosterone to bind to steroid receptors, suggesting a plausible interaction with plant steroid receptors ui.ac.idui.ac.id. The binding of the BR ligand to the extracellular domain of the receptor is crucial for initiating the downstream signaling cascade mdpi.comsld.cu.

Upon receptor activation, the BR signal is transduced through a series of phosphorylation and dephosphorylation events involving various kinases and phosphatases mdpi.com. Key components of the BR signaling pathway include the BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1), which interacts with and transphosphorylates BRI1, and a cascade of downstream kinases such as the BRASSINOSTEROID SIGNALING KINASES (BSKs) and the CONSTITUTIVE DIFFERENTIAL GROWTH1 (CDG1) mdpi.comdntb.gov.ua. These events lead to the dephosphorylation and activation of transcription factors like BRASSINAZOLE-RESISTANT1 (BZR1) and BES1/BZR1-INTERACTING MYC-LIKE (BIM) transcription factors, which regulate the expression of BR-responsive genes mdpi.com. While the specific downstream signaling components activated solely by Dolichosterone may require further detailed investigation, its ability to rescue phenotypes in BR-deficient mutants indicates its integration into the established BR signaling network researchgate.netnih.gov.

Receptor Binding and Activation Mechanisms

Transcriptional and Post-Transcriptional Regulation by Dolichosterone

Dolichosterone, through its signaling pathway, exerts influence over plant development by modulating gene expression and affecting protein modification and turnover.

Brassinosteroids are known to regulate the expression of a wide array of genes involved in various aspects of plant growth and development mdpi.comfrontiersin.org. Studies on BR-deficient mutants and those treated with BRs, including findings related to Dolichosterone accumulation, indicate that Dolichosterone signaling impacts the transcriptome frontiersin.orguniversiteitleiden.nl. While specific comprehensive datasets detailing global gene expression changes solely induced by exogenous Dolichosterone treatment are limited in the provided context, the observed biological effects, such as altered plant height, leaf morphology, and root growth, are indicative of underlying changes in gene expression patterns researchgate.netnih.gov. The activated transcription factors, such as BZR1 and BES1, directly bind to the promoters of target genes, either activating or repressing their transcription, thereby coordinating cellular responses to Dolichosterone mdpi.com.

Protein modification, particularly phosphorylation, is a crucial regulatory mechanism in plant signal transduction, including the BR pathway nih.gov. The kinase cascade initiated by Dolichosterone perception leads to the phosphorylation and dephosphorylation of various proteins, altering their activity, localization, and stability mdpi.comnih.gov. For instance, the activity of BZR1 and BES1 transcription factors is regulated by phosphorylation status mdpi.com. Additionally, protein turnover, often mediated by ubiquitination and subsequent proteasomal degradation, plays a role in modulating the levels of key signaling components nih.gov. While direct evidence specifically linking Dolichosterone signaling to the modification and turnover of a wide range of proteins is not explicitly detailed in the search results, it is highly probable that Dolichosterone, acting through the BR pathway, influences these processes as part of its regulatory function. Other protein modifications like glycosylation also play significant roles in plant development and could potentially be indirectly influenced by hormonal signaling mdpi.com.

Gene Expression Modulation in Response to Dolichosterone

Cellular Processes Influenced by Dolichosterone

Key cellular processes influenced by Dolichosterone, in line with the known functions of brassinosteroids, include:

Cell Elongation and Expansion: BRs are well-established promoters of cell elongation, particularly in shoots and roots mdpi.comnih.gov. Dolichosterone's ability to influence plant height and inhibit root elongation in rice mutants aligns with this function researchgate.net.

Cell Division: BRs can promote cell division, contributing to organ growth and development mdpi.comnih.gov.

Cell Differentiation: BR signaling plays a role in cell differentiation processes, influencing the development of various tissues and organs nih.gov.

Vascular Differentiation: BRs are involved in the differentiation of vascular tissues mdpi.com.

Responses to Environmental Stimuli and Stress: BRs are implicated in mediating plant responses to various environmental stresses mdpi.comnih.gov. While the specific role of Dolichosterone in stress responses requires further study, the broader function of BRs suggests its potential involvement.

Leaf Development: BRs influence leaf morphology and development mdpi.com. Dolichosterone's impact on plant architecture likely includes effects on leaf development.

Reproductive Development: BRs play roles in reproductive processes such as pollen tube growth and flowering mdpi.comnih.gov. Overexpression of genes related to BR synthesis or signaling can lead to increased numbers of flowers and seeds researchgate.net.

Regulation of Cell Elongation and Expansion

Cell elongation is a crucial process for plant growth, driven by the irreversible yielding of the cell wall to internal turgor pressure. researchgate.net Brassinosteroids are known to play a major role in promoting cell elongation. oup.com This process involves changes in cell wall properties, activation of proton pumps, and the function of aquaporins. eco-vector.com

Research indicates that brassinosteroids regulate cell elongation by influencing the expression of genes involved in cell wall synthesis, such as Cellulose (B213188) Synthase (CESA) genes. nih.gov For instance, the BR-activated transcription factor BES1 can bind to the promoters of CESA1, CESA3, and CESA6, enhancing their expression during primary growth. nih.gov These CESAs are part of the cellulose synthesis machinery that provides cellulose for cell enlargement and elongation. nih.gov Studies on BR-deficient or perception mutants have shown reduced cellulose content and decreased expression of CESA genes, particularly those related to primary cell wall synthesis. nih.gov

While general mechanisms of BR-regulated cell elongation are well-established, specific detailed research findings focusing solely on Dolichosterone's direct molecular impact on cell wall mechanics or the activation of proton pumps were not prominently found in the search results. However, as a brassinosteroid, it is understood to participate in this broader regulatory network.

Influence on Cell Division and Differentiation

Brassinosteroids are involved in regulating cell division and differentiation in plants. oup.comfrontiersin.orgdntb.gov.uaresearchgate.net Cell division increases the number of cells, while differentiation leads to cells becoming specialized for specific functions. libretexts.orgsavemyexams.com Meristematic tissues, containing undifferentiated cells, are key to continued plant growth through division and differentiation. libretexts.org

Brassinosteroids can promote the division of quiescent center cells in root stem cell niches. oup.com They also play a role in meristem maintenance, determinacy, and differentiation, processes controlled by gene regulatory interactions and phytohormone signaling networks. oup.com

While the search results confirm the general role of brassinosteroids in these processes, specific detailed research findings isolating the unique influence of Dolichosterone on cell division rates or differentiation pathways were not extensively available. However, one study noted that a rice brassinosteroid-deficient mutant (dwarf2), defective in a homolog of Arabidopsis DIMINUTO/DWARF1, is rescued by endogenously accumulated Dolichosterone, suggesting its involvement in developmental processes that include cell division and differentiation. oup.com

Impact on Organ Morphogenesis and Plant Architecture

Dolichosterone, as an endogenously accumulated brassinosteroid, has been shown to rescue the phenotype of certain dwarf mutants, indicating its role in normal plant development and morphogenesis. oup.com For example, the dwarf2 mutant in rice, which exhibits erect leaves, is rescued by Dolichosterone, suggesting its involvement in regulating leaf bending, a key aspect of plant architecture. oup.comfrontiersin.org

Studies on genes involved in brassinosteroid biosynthesis, such as DWF1, have shown that mutations can lead to altered plant architecture, including reduced plant height and changes in root elongation. researchgate.netnih.gov Dolichosterone is part of the brassinosteroid biosynthesis pathway, where it can be converted to castasterone (B119632). researchgate.netnih.gov The conversion of 28-homodolichosterone to castasterone mediated by Dolichosterone is a biosynthetic reaction that increases BR activity and affects root growth. researchgate.net

Research also highlights the role of BRs in regulating leaf angle and tiller angle, traits crucial for plant architecture and yield in crops like rice. frontiersin.orgresearchgate.netnih.govnih.gov Although the specific impact of Dolichosterone on every aspect of organ morphogenesis is not detailed in the search results, its role as a bioactive brassinosteroid implies its participation in the complex network that shapes plant form.

Interactions with Other Phytohormone Signaling Networks

Plant growth and development are regulated by intricate interactions and crosstalk between different phytohormone signaling networks. nih.govresearchgate.netjipb.netficosterra.com Brassinosteroids interact with other phytohormones such as auxins, cytokinins, gibberellins (B7789140), abscisic acid, ethylene, jasmonic acid, salicylic (B10762653) acid, and strigolactones to regulate a wide range of physiological and developmental processes. researchgate.netjipb.netcsic.es

These interactions can be synergistic or antagonistic, allowing plants to integrate various internal and external signals and fine-tune their growth and developmental responses. ficosterra.comcsic.es For instance, brassinosteroids and auxins are known to interact in regulating cell elongation and other developmental processes. oup.comcsic.esgatech.edu Gibberellins also cooperate with brassinosteroids in promoting growth. csic.es

While the general principle of brassinosteroid crosstalk with other hormones is well-established, specific detailed research focusing solely on the interactions between Dolichosterone and other phytohormone signaling pathways was not extensively found in the search results. However, given that Dolichosterone is a bioactive brassinosteroid, it is expected to participate in these complex interactions that govern plant development and responses to the environment. researchgate.netresearchgate.netjipb.net

Here is a table summarizing some key aspects related to brassinosteroids (including Dolichosterone by implication as a member of this class) and their influence on cellular processes:

| Cellular Process | Influence of Brassinosteroids (including Dolichosterone) | Related Findings |

| Cell Elongation and Expansion | Promotes cell elongation by affecting cell wall properties and related gene expression. oup.comnih.gov | Regulates expression of CESA genes involved in cellulose synthesis. nih.gov Rescues dwarf phenotypes. oup.com |

| Cell Division and Differentiation | Involved in regulating cell division and differentiation in meristems. oup.comfrontiersin.orgdntb.gov.uaresearchgate.net | Promotes division of quiescent center cells. oup.com Rescues dwarf phenotypes in mutants affecting development. oup.com |

| Organ Morphogenesis | Influences the development and form of plant organs. oup.comfrontiersin.orgoup.comresearchgate.net | Affects traits like plant height, leaf angle, and root elongation. frontiersin.orgresearchgate.netnih.govnih.gov Involved in rescuing developmental mutants. oup.com |

| Phytohormone Interactions | Interacts with other hormones (auxins, gibberellins, etc.) to regulate development. researchgate.netjipb.netcsic.es | Part of a complex network integrating multiple signals. researchgate.netjipb.netficosterra.comcsic.es |

Genetic and Molecular Interventions in Dolichosterone Pathways

Identification and Characterization of Dolichosterone-Related Mutants

The study of plant mutants with altered growth phenotypes has been instrumental in identifying genes involved in dolichosterone pathways. These mutants often display characteristics associated with brassinosteroid deficiency or insensitivity.

Analysis of Phenotypic Alterations in Biosynthesis Mutants (e.g., brd2)

A prominent example of a dolichosterone-related biosynthesis mutant is the rice brassinosteroid-deficient dwarf2 (brd2) mutant. The brd2 locus contains a single base deletion in the coding region of Dim/dwf1, the rice homolog of the Arabidopsis DIMINUTO/DWARF1 gene wikipedia.orglipidmaps.org. The brd2 gene encodes a Δ24-sterol reductase, an enzyme involved in the early stages of brassinosteroid biosynthesis nih.gov.

Phenotypic analysis of brd2 mutants reveals a dwarf stature, although the severity is typically milder compared to other BR-deficient mutants such as brd1 wikipedia.orgnih.govuni.lu. The brd2 phenotype shares similarities with d2 and d11 mutants wikipedia.org. Specific phenotypic alterations observed in brd2 include reductions in plant height, shoot length, spikelet length, and grain size contaminantdb.ca. The elongation patterns of internodes are also affected, with the first internode showing elongation while lower internodes do not wikipedia.org. Furthermore, brd2 mutants exhibit defects in reproductive development, producing malformed panicles with significantly reduced numbers of spikelets and rachis branches, leading to decreased fertility wikipedia.orgnih.gov.

Despite having low levels of common 6-oxo-type brassinosteroids, the brd2 mutant accumulates dolichosterone, a compound not typically detected in wild-type plants wikipedia.org. This endogenous accumulation of dolichosterone is hypothesized to partially compensate for the deficiency in other brassinosteroids, contributing to the less severe dwarf phenotype observed in brd2 compared to mutants with more profound BR deficiencies wikipedia.orgnih.gov.

Studies on other BR biosynthesis mutants in rice, such as d11, d2, and brd1, have also revealed pleiotropic phenotypes including dwarfism, dark-green and curly leaves, narrower leaf angles, and reduced fertility and grain length nih.govcontaminantdb.ca.

Investigation of Mutants Affecting Dolichosterone Perception

Mutants affecting the perception of brassinosteroids, including dolichosterone, have been crucial in understanding the signaling pathways. The rice d61-2 mutant, characterized by a loss-of-function mutation in the BRI1 receptor kinase gene, demonstrates insensitivity to both castasterone (B119632) (CS) and dolichosterone (DS) wikipedia.org. Treatment with either CS or DS does not induce the characteristic lamina joint bending observed in wild-type plants wikipedia.org. Similarly, root elongation in d61-2 mutants is not inhibited by CS or DS treatment, unlike in wild-type or brd2 plants wikipedia.org. These findings indicate that dolichosterone, like castasterone, is perceived through the BRI1 receptor-mediated signaling pathway wikipedia.org. Mutants in this signaling pathway, such as d61, typically exhibit dwarfism and a lack of internode elongation except for the first internode wikipedia.org.

Gene Editing and Overexpression Approaches for Modulating Dolichosterone Levels

Genetic engineering techniques, including gene editing and overexpression, offer powerful tools to manipulate the levels of dolichosterone and investigate the functional consequences. While direct targeting of enzymes specifically unique to an alternative dolichosterone biosynthetic pathway through gene editing is an emerging area, studies involving the manipulation of genes within the broader brassinosteroid pathway have demonstrated the potential to modulate dolichosterone levels indirectly.

For instance, manipulating the expression of the Dim/dwf1 gene, which is mutated in brd2, in transgenic rice has shown contrasting effects on plant development wikipedia.org. Overexpression of Dim/dwf1 leads to a larger stature, while repression mimics the dwarf phenotype of the brd2 mutant wikipedia.org. This highlights that altering the expression of genes in the dolichosterone/BR pathway can significantly impact plant growth.

Gene editing technologies, such as CRISPR/Cas9, are increasingly being applied to modify genes influencing agronomic traits, including those related to phytohormone pathways like BRs contaminantdb.cauni.lunih.gov. The ability to precisely target and modify genes involved in BR biosynthesis or signaling holds promise for fine-tuning dolichosterone levels and activity to achieve desired plant characteristics, such as altered growth or stress tolerance uni.luwikidata.orguni.lu.

Functional Genomics of Dolichosterone-Responsive Genes

Functional genomics approaches have been employed to identify and characterize genes that are responsive to brassinosteroids, including those potentially influenced by dolichosterone signaling. These studies aim to unravel the complex genetic networks regulated by BRs that control various aspects of plant development and responses to the environment.

Functional genomics has been instrumental in identifying genes important for agronomic traits such as seed size, which is known to be influenced by BRs contaminantdb.cawikidata.orguni.lumetabolomicsworkbench.orguni.lu. While specific functional genomics studies focused exclusively on genes responsive solely to dolichosterone are limited in the provided search results, research on BR signaling pathways, involving receptors like BRI1 and downstream transcription factors such as the BZR1 family, provides insights into the genes that are activated or repressed in response to BR perception nih.govctdbase.org. These downstream genes are considered BR-responsive and likely mediate the physiological effects of dolichosterone.

Advanced Analytical Methodologies for Dolichosterone Research

Extraction and Purification Techniques from Biological Matrices

The analysis of Dolichosterone from biological matrices, primarily plant tissues, requires efficient extraction and purification steps to isolate the target compound from interfering substances. Traditional methods often involve solvent extraction followed by various chromatographic purification steps.

Initial extraction of BRs from plant materials can be performed using solvents such as aqueous methanol (B129727) or mixtures of chloroform (B151607) and methanol. nih.govkoreascience.kr Following extraction, a series of purification steps are typically employed to enrich the brassinosteroid fraction. These can include partitioning between different solvent systems, such as hexane (B92381) and aqueous methanol. tandfonline.com

Chromatographic techniques play a significant role in the purification process. Silica gel column chromatography with eluent gradients of chloroform-methanol is a common approach. tandfonline.comnih.gov Further purification can be achieved using Sephadex LH-20 columns and Sep-Pak Plus C18 cartridges. nih.gov Preparative high-performance liquid chromatography (HPLC) is often utilized as a final purification step before instrumental analysis. tandfonline.comnih.gov

More modern and efficient sample preparation methods have been developed to address the challenges posed by complex biological matrices and the low endogenous concentrations of BRs. Solid-phase extraction (SPE) techniques are widely used, offering improved selectivity and reduced matrix effects. Examples include mixed-mode anion exchange (MAX)-cation exchange (MCX) SPE and SPE based on boronate affinity, utilizing materials like magnetic nanoparticles (MSPE). nih.govoup.comresearchgate.netmdpi.comresearchgate.net Pipette-tip SPE (PT-SPE) has also been developed for the analysis of endogenous BRs in small amounts of plant tissue, allowing for ultra-sensitive quantification. researchgate.netdoi.org

Other extraction methods explored for steroids from biological samples include supercritical fluid extraction (SFE) and solid-phase microextraction (SPME). nih.govresearchgate.net Protein precipitation and liquid-liquid extraction (LLE) are also fundamental techniques used in the preparation of biological samples for steroid analysis. mdpi.comaustinpublishinggroup.comcapes.gov.br Immunoaffinity chromatography (IAC), employing selective antibodies against specific BRs, can significantly reduce matrix effects and enhance the selectivity and sensitivity of subsequent analytical steps. oup.com

Chromatographic Separation and Detection Methods

Chromatographic techniques coupled with sensitive detection methods are essential for the separation, identification, and quantification of Dolichosterone within complex biological extracts.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is a versatile technique extensively applied in brassinosteroid analysis for both purification and analytical separation. Reversed-phase HPLC, commonly employing C18 columns, is frequently used for separating BRs and their derivatives. cas.czresearchgate.net Mobile phases typically consist of mixtures of acetonitrile (B52724) and water, sometimes with the addition of modifiers such as acetic acid to optimize separation. nih.govcas.czresearchgate.net

Detection methods coupled with HPLC include UV detection, often at low wavelengths like 205 nm, where steroids exhibit some absorption. cas.cz Evaporative light scattering detection (ELSD) is another option used for detecting compounds that lack strong UV chromophores. researchgate.net Increasingly, HPLC is coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for enhanced sensitivity and selectivity. nih.govoup.comresearchgate.netcas.cznih.govresearchgate.netresearchgate.netfrontiersin.org

HPLC is crucial not only for analytical separation but also for preparative purification of BRs from crude extracts before further spectroscopic analysis. tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling

Gas chromatography-mass spectrometry (GC-MS) is a powerful and sensitive technique widely used for the analysis of plant hormones, including brassinosteroids. cas.cznih.govresearchgate.netnih.gov Due to the relatively low volatility of steroids, derivatization is typically required before GC-MS analysis to improve their thermal stability and enhance detectability. Common derivatization methods for BRs include the formation of cyclic methaneboronates or trimethylsilyl (B98337) ethers. nih.govkoreascience.krcas.cz

GC columns and temperature programming are optimized to achieve efficient separation of the various brassinosteroids present in a sample. tandfonline.com Mass spectrometry detection in selected ion monitoring (SIM) mode is often employed to enhance the sensitivity and selectivity for target compounds like Dolichosterone or its derivatives by monitoring characteristic fragment ions. nih.govcas.cz GC coupled with high-resolution MS (GC-HRMS), often using electron ionization (EI), provides accurate mass measurements for confirming the elemental composition of detected compounds. tandfonline.com GC-MS has been specifically applied to characterize 2-deoxy-dolichosterone and analyze 6-deoxodolichosterone in plant extracts. tandfonline.comkoreascience.kr

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods are indispensable for confirming the identity and elucidating the structure of Dolichosterone and related brassinosteroids isolated from biological sources or obtained through synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the detailed structural elucidation of brassinosteroids. Both ¹H NMR and ¹³C NMR spectra provide crucial information about the hydrogen and carbon atoms within the molecule, respectively. capes.gov.brejournal.bymdpi.commdpi.comnih.gov

To facilitate complete signal assignment, two-dimensional NMR techniques are routinely employed. These include Correlation Spectroscopy (COSY), long-range COSY, Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC). capes.gov.brejournal.bynih.gov These experiments reveal correlations between protons and carbons, including those separated by multiple bonds, which is particularly useful for assigning signals in complex steroid structures. NMR spectroscopy has been used to characterize the structure of brassinosteroids and their synthetic analogs. capes.gov.brmdpi.commdpi.comnih.gov Deuterated solvents such as deuteropyridine and deuterochloroform are commonly used to dissolve samples for NMR analysis. ejournal.by Quantitative NMR (qNMR) can also be applied for determining the purity of isolated compounds. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for obtaining accurate mass measurements of analytes. This high mass accuracy allows for the determination of the elemental composition of a compound, providing strong evidence for its molecular formula. mdpi.commdpi.comnih.govnih.govresearchgate.netnih.govmdpi.com

HRMS is frequently coupled with chromatographic separation techniques, such as liquid chromatography (LC-HRMS) or ultra-high-performance liquid chromatography (UHPLC-HRMS), enabling accurate mass analysis of separated components in complex mixtures. nih.govnih.govmdpi.comacs.org Electrospray ionization (ESI) is a common ionization method used in conjunction with LC-HRMS for brassinosteroid analysis. mdpi.commdpi.comacs.org

Beyond accurate mass determination, HRMS instruments, particularly those capable of tandem mass spectrometry (MS/MS or MSⁿ), can provide fragmentation patterns that are invaluable for structural confirmation and the identification of unknown brassinosteroids or their metabolites. nih.govresearchgate.net Analysis of multistage MS fragmentation patterns allows for in-depth structural elucidation. nih.govresearchgate.net The integration of ion mobility with HRMS (IM-HRMS) can provide an additional dimension of separation based on the shape and size of ions, yielding collision cross-section (CCS) values that further aid in compound identification and characterization. acs.orguni.lu HRMS data has been reported for synthesized brassinosteroid analogs, demonstrating its role in confirming their structures. mdpi.commdpi.com

Quantitative Analysis of Endogenous Dolichosterone Levels

The quantitative analysis of endogenous Dolichosterone (DS), a less common but bioactive brassinosteroid (BR), presents significant analytical challenges primarily due to its extremely low concentrations within plant tissues and the complexity of the biological matrices involved nih.govnih.gov. Accurate quantification is crucial for understanding its physiological roles and metabolic pathways. Advanced analytical methodologies, predominantly based on hyphenated chromatographic and mass spectrometric techniques, are essential for achieving the required sensitivity and selectivity.

Commonly employed techniques for the quantitative analysis of endogenous BRs, including Dolichosterone, involve the coupling of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) nih.govmdpi.comrsc.org. Gas chromatography-mass spectrometry (GC-MS) is also utilized, often requiring derivatization of the steroidal compounds to enhance volatility and improve ionization efficiency nih.govrestek.comfilab.fr.

Sample preparation is a critical initial step to isolate and concentrate BRs from complex plant matrices and remove interfering substances. This typically involves solvent extraction followed by extensive purification steps, which may include solid-phase extraction (SPE) mdpi.comnih.govdntb.gov.ua. Given the trace levels of endogenous BRs, highly sensitive detection methods are necessary. UHPLC-MS/MS offers high sensitivity and specificity, allowing for the simultaneous quantification of multiple BRs in a single run nih.govmdpi.comnih.gov. GC-MS, especially when coupled with appropriate derivatization techniques, also provides high sensitivity for steroidal analysis nih.govrestek.com.

To ensure accurate quantification, particularly at low concentrations and within variable biological matrices, isotope dilution mass spectrometry is often employed. This involves adding known amounts of stable-isotope-labeled internal standards that are chemically similar to the target analytes early in the extraction process. The ratio of the endogenous compound to its labeled internal standard is then measured by MS, which helps to compensate for losses during sample preparation and variations in ionization efficiency nih.govcstti.com.

Detailed research findings on endogenous Dolichosterone levels are relatively limited compared to more common BRs like brassinolide (B613842) or castasterone (B119632). However, studies on brassinosteroid-deficient mutants have provided insights into the presence and significance of Dolichosterone. For instance, quantitative analysis of endogenous sterol levels in the rice (Oryza sativa) brassinosteroid-deficient dwarf2 (brd2) mutant, which is defective in the Dim/dwf1 gene, revealed the accumulation of Dolichosterone nih.govresearchgate.net. While common 6-oxo-type BRs were severely reduced in this mutant, Dolichosterone was detected and found to be a bioactive BR in rice nih.gov.

In one experiment, the raw level of Dolichosterone in the brd2 mutant was reported as 0.09 ng/g fresh weight (FW). In a subsequent experiment, the raw level was 0.11 ng/g FW. After correcting for the recovery rate using a labeled internal standard ([2H6]brassinolide), the endogenous level of Dolichosterone was estimated to be 0.20 ng/g FW in the brd2 mutant nih.gov. This finding suggests that Dolichosterone can be produced through an alternative BR biosynthetic pathway when the primary pathway is impaired nih.gov.

The quantification of brassinosteroids in other plant species and tissues also highlights the application of these analytical methods. For example, UHPLC-MS/MS has been used to quantify 10 different BR compounds, including typhasterol (B1251266) and castasterone, in various grapevine tissues, demonstrating the diverse BR profiles across different developmental stages and tissues nih.gov. While Dolichosterone was not explicitly listed among the quantified BRs in this particular grapevine study, the methodology exemplifies the approach used for comprehensive BR profiling and quantification in plant samples nih.gov.

The development and validation of these analytical methods are critical for reliable quantitative measurements of endogenous compounds like Dolichosterone in complex biological matrices cstti.comnih.govelementlabsolutions.com. Challenges include the lack of truly analyte-free biological matrices for calibration and the need for highly sensitive techniques to measure picogram to nanogram levels of these phytohormones nih.govcstti.comsciex.com.

Here is a representation of the Dolichosterone levels found in the rice brd2 mutant:

| Sample Type | Raw Dolichosterone Level (ng/g FW) | Estimated Endogenous Dolichosterone Level (ng/g FW) |

| Rice brd2 mutant (Experiment 1) | 0.09 | Not reported |

| Rice brd2 mutant (Experiment 2) | 0.11 | 0.20 |

Note: The estimated endogenous level in Experiment 2 was corrected using the recovery rate of the internal standard nih.gov.

Comparative Studies of Dolichosterone with Other Brassinosteroids

Structural Comparisons and Their Implications for Bioactivity

Brassinosteroids share a fundamental polyoxygenated steroid structure, typically derived from a 5α-cholestane skeleton, with specific oxygenations in rings A and B and a side chain at C-17 scielo.brannualreviews.orgscielo.br. Key structural features influencing BR bioactivity include the hydroxylation patterns on rings A and the side chain (particularly at C-22 and C-23), the functional group in ring B (e.g., a 6-ketone or a 6,7-lactone), and modifications to the side chain, such as alkyl substituents or unsaturation scielo.brnih.govfrontiersin.orgfrontiersin.org.

Dolichosterone (DS) is structurally related to castasterone (B119632) (CS), a prominent brassinosteroid often considered a precursor to brassinolide (B613842) researchgate.netmdpi.com. A key difference between dolichosterone and castasterone lies in the side chain: dolichosterone possesses an unsaturation in its side chain, whereas castasterone has a saturated side chain researchgate.net. Castasterone, in turn, differs from brassinolide by having a 6-oxo function instead of the 6,7-lactone function characteristic of brassinolide researchgate.net.

The structural variations among brassinosteroids lead to differences in their biological activity. Studies on structure-activity relationships have shown that the presence and configuration of hydroxyl groups on ring A and the side chain significantly impact activity scielo.br. For instance, 22α,23α-dihydroxy brassinosteroids, such as brassinolide and 28-homobrassinolide, often exhibit high bioactivity nih.gov. The conversion from a 6-ketone (like castasterone) to a 6,7-lactone (like brassinolide) generally increases brassinosteroid activity, as observed in the comparison between brassinolide and castasterone in assays like the rice lamina inclination test scielo.br.

Differential Roles in Plant Growth and Development

Brassinosteroids collectively regulate numerous aspects of plant growth and development, including cell elongation, cell division, vascular differentiation, fertility, and responses to environmental stresses frontiersin.orgresearchgate.netmdpi.comfrontiersin.orgvib.be. While brassinolide is often considered the most active brassinosteroid and a primary end product of the biosynthetic pathway in many species, other brassinosteroids like castasterone also exhibit significant biological activity and play crucial roles nih.govmdpi.comnih.gov.

The presence of different brassinosteroids and their precursors in various plant organs and species suggests a degree of functional specialization or tissue-specific accumulation nih.govfrontiersin.org. While brassinosteroids generally promote growth, the precise blend and concentration of different BRs, including dolichosterone, likely fine-tune specific developmental processes. Detailed research findings often involve analyzing the endogenous levels of various brassinosteroids in different plant tissues or mutants deficient in specific BR biosynthetic enzymes to infer their roles nih.govmdpi.com. For example, identification of castasterone and dolichosterone in rice indicates their presence and potential function in this important crop species scielo.brscielo.brresearchgate.net. Similarly, dolichosterone has been quantified alongside other BRs in grapevine samples nih.gov.

Cross-Talk and Redundancy in Brassinosteroid Signaling Pathways

The perception and signaling of brassinosteroids are mediated by a well-characterized pathway initiated by the binding of BRs to plasma membrane-localized receptor kinases, primarily BRASSINOSTEROID INSENSITIVE 1 (BRI1) and its co-receptor BRI1-ASSOCIATED RECEPTOR KINASE 1 (BAK1) researchgate.netnih.govsemanticscholar.orgnih.govmdpi.com. This binding event triggers a phosphorylation cascade involving the inhibition of the kinase BIN2, leading to the activation of key transcription factors, such as BZR1 and BES1, which regulate the expression of BR-responsive genes in the nucleus researchgate.netnih.govsemanticscholar.orgnih.gov.

While brassinolide is often used as the primary ligand in studies of the BR signaling pathway due to its high bioactivity, other brassinosteroids, including dolichosterone, are also perceived by this receptor system and activate the downstream signaling cascade nih.gov. The presence of multiple BRI1-LIKE (BRL) receptors in various plant species suggests potential redundancy and possibly some specialization in perceiving different brassinosteroids or mediating specific responses nih.gov.

Furthermore, the brassinosteroid signaling pathway engages in extensive cross-talk with other phytohormone signaling networks, including those of auxin, abscisic acid (ABA), ethylene, gibberellins (B7789140) (GAs), jasmonic acid (JA), and salicylic (B10762653) acid (SA) mdpi.comfrontiersin.orgnih.govaimspress.commdpi.com. This intricate network of interactions allows plants to integrate signals from various hormones and environmental cues to fine-tune growth and developmental processes and adapt to stress conditions mdpi.comnih.govmdpi.com. Components of the BR signaling pathway, such as BIN2 and BZR1/BES1, act as key nodes in these crosstalk interactions, influencing responses mediated by other hormones nih.govmdpi.com.

Redundancy within the BR signaling pathway is also evident in the existence of the BES1/BZR1 family of transcription factors, which share overlapping functions in regulating BR-responsive gene expression nih.gov. While the core signaling components are largely conserved across plant species, there can be variations in the number of gene family members and subtle differences in their roles or interactions nih.govmdpi.com.

Although research has elucidated the general BR signaling pathway and its crosstalk, specific studies detailing how dolichosterone, compared to brassinolide or castasterone, might differentially interact with the receptor complex or influence downstream signaling components or crosstalk pathways are less commonly highlighted in general reviews. However, as an active brassinosteroid, dolichosterone is understood to participate in this canonical signaling pathway to exert its effects on plant growth and development.

Synthetic and Semi Synthetic Approaches to Dolichosterone and Its Analogs

Total Synthesis Strategies for Dolichosterone

The total synthesis of complex steroids like dolichosterone presents significant stereochemical challenges, particularly concerning the multiple hydroxyl groups and the side chain configuration. Early work in brassinosteroid synthesis, including dolichosterone, focused on achieving stereoselective routes.

One reported stereoselective synthesis of dolichosterone was achieved from (22E,24S)-2α,3α-diacetoxy-5α-stigmast-22-en-6-one, a compound readily available from stigmasterol. rsc.orgrsc.org A key step in constructing the (22R,23R)-vicinal diol function in the steroidal side chain utilized a method involving chelation control. rsc.orgrsc.org This highlights the importance of controlled reaction conditions and strategies to install specific stereochemistries in the complex structure of dolichosterone.

While specific detailed synthetic schemes for dolichosterone's total synthesis were not extensively detailed in the immediate search results beyond the mention of stereoselective routes from precursors like stigmasterol, the broader field of brassinosteroid synthesis involves various strategies for constructing the steroidal core and introducing the characteristic hydroxylated side chains and modified B-ring. capes.gov.bracs.org These strategies often involve multi-step sequences employing a range of organic reactions to control stereochemistry and functional group introduction.

Derivatization and Chemical Modification of Dolichosterone

Chemical modification and derivatization of dolichosterone are essential for various purposes, including enhancing detection sensitivity in analytical methods and exploring structural variations for biological evaluation. Derivatization often targets the hydroxyl groups present in the molecule.

Boronic acid derivatives are commonly used as derivatization reagents for brassinosteroids, including dolichosterone, due to their high selectivity and reactivity with vicinal diols. google.comdoi.org Reagents such as phenylboronic acid and its analogs, naphthaleneboronic acid, ferroceneboronic acid, and m-aminophenylboronic acid have been employed. google.comnih.gov These reactions typically involve treating the brassinosteroid with the derivatization reagent at elevated temperatures, often between 50°C and 90°C, for a specific duration. google.com The resulting boronate esters can enhance detection sensitivity in analytical techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). doi.orgnih.gov

Studies have investigated the efficiency of different boronic acid derivatization reagents. For instance, 4-borono-N,N,N-trimethylbenzenaminium iodide (BTBA), a reagent with a cationic quaternary ammonium (B1175870) group, has shown significant enhancement in the sensitivity of brassinosteroid detection, including compounds with vicinal diol functional groups on the side chain like dolichosterone. doi.org The enhancement factors can be substantial compared to native brassinosteroids. doi.org

Derivatization is also crucial for the analysis of dolichosterone in plant extracts. Methods involving solid-phase extraction coupled with techniques like GC-MS or UPLC-MS/MS often incorporate a derivatization step to improve volatility or ionization efficiency. doi.orgnih.govkoreascience.kr For example, dolichosterone has been characterized as a monomethaneboronate-monoTMS ether for GC-MS analysis, with characteristic fragment ions indicating the presence of vicinal hydroxyls and a 24-exomethylene group in the side chain, as well as a 6-ketone. koreascience.kr

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. wikipedia.orgcollaborativedrug.com For brassinosteroids like dolichosterone, SAR studies are vital for identifying key structural features responsible for their plant growth-promoting and other potential biological effects.

While specific detailed SAR studies focused solely on a wide range of dolichosterone analogs were not extensively found in the immediate search results, the principle of SAR is widely applied to brassinosteroids in general capes.gov.br. The presence and configuration of hydroxyl groups, the structure of the steroidal core, and the nature of the side chain are known to be critical for brassinosteroid activity. frontiersin.orgnih.gov

Dolichosterone itself is a naturally occurring brassinosteroid, and its biological activity is linked to its specific structure, including the 2α,3α-dihydroxyls on the A-ring and the (22R,23R)-vicinal diols and 24-exomethylene group on the side chain, along with the 6-keto group. koreascience.krnih.govuni.lu Analogs with variations in these positions or functional groups would be synthesized or identified to probe their impact on activity in biological assays. The synthesis of dolichosterone analogs, such as homodolichosterone and 6-deoxodolichosterone, has been reported, suggesting that modifications to the core structure and side chain are explored in SAR investigations. capes.gov.bracs.orgupenn.edu

Dolichosterone in Broader Biological Contexts: Beyond Typical Plant Development

Role in Plant Stress Responses (e.g., Abiotic and Biotic Stress)

Plants are constantly challenged by a variety of environmental stressors, categorized as either abiotic (e.g., drought, salinity, temperature extremes) or biotic (e.g., pathogens, pests). nih.govfrontiersin.org These stresses significantly hinder plant productivity and survival. frontiersin.orgmdpi.com Plants have evolved complex response mechanisms involving physiological, molecular, and cellular adaptations to cope with these challenges. frontiersin.orgmdpi.com These adaptations include the induction of stress-responsive genes, the synthesis of protective proteins, and modifications in hormone signaling pathways. frontiersin.org

Brassinosteroids (BRs), a group of plant steroid hormones structurally related to dolichosterone, are recognized for their regulatory roles in various physiological processes, including plant responses to both biotic and abiotic stresses. researchgate.net The interplay between different phytohormone signaling pathways is crucial in mediating plant defense and adaptation under stress conditions. nih.govmdpi.comnih.gov While the general involvement of phytohormones in plant stress responses is well-documented nih.govmdpi.comnih.gov, specific detailed research focusing on the direct role of dolichosterone in mitigating abiotic or biotic stress in plants was not extensively covered in the provided search results. However, the presence of dolichosterone in plants known for certain biological activities related to stress, such as Dolichos lablab researchgate.netmdpi.com, suggests a potential, albeit not explicitly elucidated, connection to stress-related biological processes.

Future Research Directions and Unanswered Questions

Elucidation of Novel Dolichosterone Biosynthetic Enzymes

The biosynthesis of brassinosteroids involves a series of enzymatic reactions, primarily catalyzed by cytochrome P450 enzymes and reductases. frontiersin.orgmdpi.com While the general pathways for C27, C28, and C29 brassinosteroids are known, the specific enzymes involved in every step leading to dolichosterone synthesis are not fully characterized. Dolichosterone is a C28 brassinosteroid, and its biosynthesis is linked to the conversion of 28-homodolichosterone, potentially mediated by enzymes like DWARF1 (DWF1). researchgate.net DWF1 is known to function as a sterol C-24 reductase and a BR C-24 reductase, catalyzing the reduction of specific intermediates in brassinosteroid biosynthesis. researchgate.net

Future research should focus on:

Identifying and characterizing novel enzymes specific to the dolichosterone biosynthetic pathway. This could involve genetic screens, biochemical purification, and functional genomics approaches.

Investigating the substrate specificity of known brassinosteroid biosynthetic enzymes to determine their precise roles in dolichosterone production.

Mapping the complete enzymatic cascade leading to dolichosterone from its precursors.

Identification of Additional Dolichosterone Receptors and Signaling Components

Brassinosteroids primarily exert their effects by binding to cell surface receptors, such as BRASSINOSTEROID INSENSITIVE 1 (BRI1), which then initiate intracellular signaling cascades. sld.cu While BRI1 is a well-established brassinosteroid receptor, the possibility of other receptors or co-receptors specifically interacting with dolichosterone exists. sld.cu Signal transduction pathways involve a complex network of kinases, phosphatases, and transcription factors. yale.edunews-medical.net

Key questions for future research include:

Are there specific receptors or receptor subunits that have a higher affinity or specificity for dolichosterone compared to other brassinosteroids?

What are the downstream signaling components activated specifically by dolichosterone-receptor interactions?

How do dolichosterone-mediated signaling pathways interact or diverge from those activated by other brassinosteroids like brassinolide (B613842) or castasterone (B119632)?

Systems Biology Approaches to Dolichosterone Networks

Systems biology aims to understand biological systems as a whole by integrating data from various levels, including genomics, proteomics, and metabolomics. isbscience.orgnih.gov Applying systems biology approaches to dolichosterone research can provide a comprehensive understanding of its role within the broader context of plant cellular networks. dntb.gov.ua

Future research directions in this area include:

Developing comprehensive models of dolichosterone biosynthesis, metabolism, and signaling networks.

Integrating multi-omics data (e.g., transcriptomics, proteomics, metabolomics) from plants treated with dolichosterone or with altered dolichosterone levels to identify affected pathways and processes.

Using network analysis to identify key regulatory nodes and interactions within the dolichosterone network. nih.govntnu.eduscielo.br

Exploration of Dolichosterone in Non-Model Plant Systems

Much of the understanding of brassinosteroids comes from studies in model plants like Arabidopsis thaliana and rice. researchgate.netresearchgate.netmdpi.comfrontiersin.org However, brassinosteroid profiles and their roles can vary across different plant species. researchgate.net Dolichosterone has been found in non-model plants such as Equisetum and Phaseolus vulgaris, and Dolichos lablab. nih.govresearchgate.netmdpi.com

Future research should explore:

The occurrence, distribution, and physiological roles of dolichosterone in a wider range of non-model plant species. nih.govfrontiersin.orggoettingen-research-online.de

How dolichosterone contributes to species-specific growth, development, and stress responses.

Whether unique biosynthetic pathways or signaling mechanisms for dolichosterone exist in these diverse plant systems.

Advanced Spectroscopic and Imaging Techniques for In Situ Localization

Understanding the precise location of dolichosterone within plant tissues and cells is crucial for elucidating its function. Advanced spectroscopic and imaging techniques can provide high-resolution spatial information. nih.govthe-scientist.comwikipedia.orgbaseclick.eugenome.gov

Future research should focus on:

Developing and applying advanced techniques such as mass spectrometry imaging (MSI) or sophisticated fluorescence microscopy with specific probes to visualize dolichosterone distribution in situ.

Localizing dolichosterone biosynthetic enzymes, receptors, and signaling components within plant cells and tissues.

Studying the dynamic changes in dolichosterone localization under different physiological conditions or in response to environmental stimuli.

Q & A

Basic Research: What experimental protocols ensure reproducible synthesis and characterization of Dolichosterone?

To synthesize Dolichosterone with high purity, follow a multi-step organic synthesis protocol using validated precursors (e.g., steroidal backbones). Purification via column chromatography (silica gel, gradient elution) or recrystallization is critical. Characterize intermediates and final compounds using 1H/13C NMR (to confirm structural integrity), mass spectrometry (for molecular weight validation), and HPLC (purity ≥95%) . For novel derivatives, include elemental analysis and X-ray crystallography to resolve stereochemistry . Document reaction conditions (temperature, solvent ratios, catalysts) meticulously to ensure reproducibility.

Basic Research: How can researchers distinguish Dolichosterone from structurally analogous compounds in biological samples?

Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized ionization parameters (e.g., ESI+ mode) to separate Dolichosterone from analogs. Develop a reference spectral library using synthetic standards. For in situ identification, employ immunofluorescence with monoclonal antibodies validated against Dolichosterone’s unique epitopes (e.g., side-chain hydroxyl groups). Cross-validate findings with 2D-NMR (COSY, HSQC) to resolve overlapping signals in complex matrices .

Advanced Research: How should contradictory data on Dolichosterone’s binding affinity to Vitamin D3 Receptor (VDR) be reconciled?

Contradictions often arise from assay variability (e.g., cell-based vs. in vitro binding assays). Address this by:

- Standardizing assay conditions : Use recombinant VDR in SPR (surface plasmon resonance) with controlled buffer pH and temperature .

- Meta-analysis : Aggregate data from ≥5 independent studies (adjusting for batch effects) using random-effects models .

- Molecular dynamics (MD) simulations : Compare docking poses (e.g., AutoDock Vina) under different conformational states of VDR to identify binding site flexibility .

Report confidence intervals and effect sizes to quantify uncertainty .

Advanced Research: What methodologies optimize Dolichosterone’s bioactivity in tissue-specific delivery systems?

Design nanoparticle-encapsulated formulations (e.g., PLGA polymers) to enhance bioavailability. Use HPLC-UV to quantify drug loading efficiency and Franz diffusion cells to assess transdermal permeation. For targeted delivery, conjugate Dolichosterone with ligands (e.g., folate) and validate uptake via confocal microscopy (fluorescence-tagged analogs). Optimize pharmacokinetics using PBPK modeling (physiologically based pharmacokinetic) to simulate tissue distribution .

Advanced Research: How can researchers design dose-response studies to identify Dolichosterone’s therapeutic window?

Adopt a hierarchical experimental design :

In vitro : Test logarithmic concentrations (10 nM–100 µM) in primary cell lines (e.g., HEK293-VDR) using MTT assays. Apply Hill equation modeling to calculate EC50 .

In vivo : Use murine models with staggered dosing (oral/intraperitoneal). Monitor serum levels via LC-MS/MS and correlate with toxicity markers (ALT/AST).

Statistical power : Precalculate sample sizes (G*Power) to ensure ≥80% power for detecting 20% effect sizes. Include negative controls (vehicle-only) and blinded analysis to reduce bias .

Advanced Research: What strategies resolve discrepancies between computational predictions and experimental results for Dolichosterone’s metabolic stability?

Discrepancies often stem from oversimplified in silico models. Mitigate this by:

- Enhancing QSAR models : Train algorithms on high-quality metabolic data (e.g., CYP450 isoform-specific clearance) from human liver microsomes .

- Microsomal stability assays : Compare in vitro half-life (t1/2) with predicted values (e.g., ADMET Predictor). Adjust for nonspecific binding using equilibrium dialysis .

- Metabolite identification : Use HR-MS/MS with isotopic labeling to track degradation pathways .

Advanced Research: How to validate Dolichosterone’s off-target effects in complex biological systems?

Employ chemoproteomics : Use activity-based probes (ABPs) to map Dolichosterone’s interaction with non-VDR targets. Combine with CRISPR-Cas9 screens to identify genetic vulnerabilities in Dolichosterone-treated cells. Validate hits via isothermal titration calorimetry (ITC) for binding affinity and RNA-seq to assess downstream transcriptional changes .

Advanced Research: What frameworks guide the prioritization of Dolichosterone derivatives for preclinical testing?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasibility : Prioritize derivatives with scalable synthesis routes (≥50% yield).

- Novelty : Use patent landscaping (Espacenet) to avoid redundancies.

- Ethical screening : Exclude derivatives with predicted hepatotoxicity (e.g., Derek Nexus) .

Rank candidates via multi-criteria decision analysis (MCDA) , weighting factors like binding affinity, solubility, and toxicity .

Advanced Research: How to address variability in Dolichosterone’s pharmacokinetic profiles across species?

Conduct allometric scaling using data from ≥3 species (e.g., mouse, rat, dog). Adjust for species-specific differences in CYP450 metabolism via in vitro-in vivo extrapolation (IVIVE) . Validate human-relevant predictions using organ-on-a-chip models with primary hepatocytes .

Advanced Research: What methodologies ensure robust intellectual property (IP) protection for Dolichosterone-related discoveries?

Document synthesis protocols, spectroscopic data, and bioactivity results in a laboratory notebook with witness signatures. File provisional patents covering composition-of-matter claims for novel derivatives. Use prior art searches (Derwent Innovation) to avoid infringement. Publish findings in peer-reviewed journals only after IP submission to prevent disclosure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.